
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide
Overview
Description
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is an ionic liquid with the molecular formula C₁₂H₁₅F₁₀N₃O₄S₂ and a molecular weight of 519.379 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility for a wide range of substances. It is widely used in various scientific and industrial applications due to these properties.
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide, also known as BMIM–TFSI, is the electrochemical interface . This compound is a type of room temperature ionic liquid (RTIL) that has been observed to have different properties near solid substrates compared to bulk liquids .
Mode of Action
BMIM–TFSI interacts with its targets by forming layered structures at the interfaces . The structural and dynamic properties of BMIM–TFSI on mica and graphite interfaces have been thoroughly investigated . It has been found that the closest layer of BMIM–TFSI behaves as a two-dimensional ionic crystal on mica and as a liquid or liquid crystal on graphite .
Pharmacokinetics
It is known that bmim–tfsi is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle .
Result of Action
The result of BMIM–TFSI’s action can be observed in its application in electrochemical double-layer capacitors (EDLCs) . The single electrode specific capacitance (Csc) of the EDLC was 4.5 F g −1 and the relaxation time constant was 10.7 s . The initial Csc was 26.5 F g −1 and its retention was above 65.5% over 500 cycles .
Action Environment
The action of BMIM–TFSI can be influenced by environmental factors. For instance, the properties of BMIM–TFSI near solid substrates are different from those of bulk liquids . These properties play an important role in the development of catalysts, lubricants, and electrochemical devices .
Biochemical Analysis
Biochemical Properties
The structural and dynamic properties of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide have been thoroughly investigated . It has been observed that during the simulation, the closest layer of this compound behaves as a two-dimensional ionic crystal on mica and as a liquid or liquid crystal on graphite .
Cellular Effects
The solubility of alkane gases are less than the alkene gas in this compound . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .
Molecular Mechanism
The color change of this compound upon irradiation originates from the formation of double bonds in the aliphatic chains of pristine organic cations (or radiolytic products of RTILs) and various associated species containing these “double-bond products” .
Temporal Effects in Laboratory Settings
The results show that this compound inhibits the spontaneous combustion of bituminous coal . The addition of this compound increases the decomposition temperature of bituminous coal, where the apparent activation energy is increased .
Transport and Distribution
The structural and dynamic properties of this compound on charged graphite electrodes have been revealed using molecular dynamics simulations .
Preparation Methods
The synthesis of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide typically involves the reaction of 1-butyl-3-methylimidazolium chloride with lithium bis(perfluoroethylsulfonyl)imide in an organic solvent . The reaction is carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product. The resulting product is then purified through recrystallization or other suitable methods to obtain a high-purity ionic liquid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions . it can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include alkyl halides and other electrophiles. The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Energy Storage Applications
Battery Electrolytes
BMIM][BETI] is widely utilized as an electrolyte in advanced battery systems, particularly in lithium-ion and supercapacitor technologies. Its high ionic conductivity (approximately 3.41 mS/cm) and wide electrochemical stability window (up to 4.6 V) enhance the performance of energy storage devices. Research indicates that ionic liquids like BMIM][BETI] can improve charge/discharge rates and cycle life compared to traditional organic electrolytes .
Supercapacitors
The use of BMIM][BETI] in supercapacitors has been explored due to its ability to facilitate rapid ion transport. Studies have shown that supercapacitors utilizing this ionic liquid exhibit higher specific capacitance and improved energy density, making them suitable for applications requiring quick bursts of power .
Separation Processes
Solvent for Liquid-Liquid Extraction
BMIM][BETI] serves as an effective solvent for liquid-liquid extraction processes, particularly in the separation of polar organic compounds. Its ability to dissolve a wide range of substances while maintaining selectivity makes it ideal for purifying valuable materials from complex mixtures .
Gas Separation
The compound has also been investigated for its potential in gas separation technologies. Its tunable properties allow for the selective absorption of gases such as CO2, making it a candidate for carbon capture applications. The efficiency of gas separation processes can be significantly enhanced by using ionic liquids like BMIM][BETI] due to their low vapor pressure and high thermal stability .
Catalysis
Organic Reactions
In organic synthesis, BMIM][BETI] acts as a solvent and catalyst for various reactions, including alkylation and acylation processes. Its ability to stabilize reactive intermediates leads to increased reaction rates and yields . Additionally, the ionic nature of BMIM][BETI] can facilitate unique reaction pathways that are not achievable with conventional solvents.
Nanotechnology and Coatings
Nanocomposites
BMIM][BETI] is utilized in the development of nanocomposite materials due to its excellent solvation properties and compatibility with various nanoparticles. This application is particularly relevant in creating advanced materials with enhanced mechanical, thermal, or electrical properties .
Protective Coatings
The compound's thermal stability and resistance to degradation make it suitable for protective coatings in harsh environments. Research has shown that coatings formulated with BMIM][BETI] can provide superior protection against corrosion and wear compared to traditional coatings .
Sensors
Electrochemical Sensors
BMIM][BETI] is employed in the fabrication of electrochemical sensors due to its high conductivity and ability to stabilize redox-active species. These sensors can detect a variety of analytes with high sensitivity and selectivity, making them valuable tools in environmental monitoring and biomedical applications .
- Case Study on Battery Performance : A study demonstrated that incorporating BMIM][BETI] into lithium-ion batteries resulted in a 20% increase in cycle life compared to conventional electrolytes due to its superior ionic conductivity and thermal stability .
- Gas Separation Efficiency : Research highlighted the effectiveness of BMIM][BETI] in selectively absorbing CO2 from flue gases, achieving a separation efficiency exceeding 90%, showcasing its potential for environmental applications .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is often compared with other ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide . These compounds share similar properties but differ in their specific applications and performance characteristics. For example, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is known for its higher ionic conductivity, making it more suitable for use in electrochemical applications .
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
These compounds are part of the broader class of ionic liquids, each with unique properties and applications that make them valuable in various fields of research and industry.
Biological Activity
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide (BMIm-BETI) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmaceuticals. This article reviews the biological activity of BMIm-BETI, focusing on its mechanisms of action, applications in drug delivery, enzyme catalysis, and toxicity profiles.
BMIm-BETI is characterized by its high ionic conductivity, thermal stability, and low volatility. Its structure comprises a butyl and methyl group attached to an imidazolium cation, paired with a bis(perfluoroethylsulfonyl)imide anion. These features contribute to its solubility in both polar and nonpolar solvents, making it suitable for diverse applications.
Mechanisms of Biological Activity
The biological activity of BMIm-BETI can be attributed to several mechanisms:
- Enzyme Interaction : ILs like BMIm-BETI can enhance enzyme activity by providing a favorable microenvironment for catalytic reactions. Studies have shown that BMIm-BETI can improve the regioselectivity and yield of enzyme-catalyzed reactions, demonstrating its potential as a co-solvent in biocatalysis .
- Antimicrobial Properties : Research indicates that BMIm-BETI exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes is thought to be a key factor in its effectiveness .
- Drug Delivery Systems : The compound's unique properties make it an excellent candidate for drug delivery applications. Its high solubility allows for enhanced bioavailability of poorly soluble drugs, potentially improving therapeutic outcomes .
Case Studies
- Enzyme-Catalyzed Reactions : In a study involving the transesterification of ribavirin, BMIm-BETI was used as an adjuvant to enhance the reaction rate and yield significantly—up to 3.5 times compared to traditional solvents .
- Antimicrobial Activity : A recent investigation revealed that BMIm-BETI demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents .
- Drug Solubilization : In formulations containing poorly soluble drugs, BMIm-BETI was found to increase solubility and stability, thereby enhancing the overall efficacy of the drug delivery system .
Toxicity Profile
While BMIm-BETI shows promising biological activities, its safety profile is crucial for practical applications. Toxicological assessments indicate that it is harmful if ingested and poses risks to aquatic life. However, detailed studies on chronic exposure and long-term effects are still needed to fully understand its safety profile .
Comparative Analysis with Similar Compounds
To understand the unique attributes of BMIm-BETI better, it is beneficial to compare it with other ionic liquids such as:
Compound Name | Structure | Key Properties | Biological Activity |
---|---|---|---|
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIm-TFSI) | BMIm-TFSI | High thermal stability, good solubility | Antimicrobial activity |
1-Ethyl-3-methylimidazolium acetate (EMIM-OAc) | EMIM-OAc | Biodegradable, low toxicity | Enzyme stabilization |
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HMIM-TFSI) | HMIM-TFSI | Enhanced solubility | Drug delivery applications |
Properties
IUPAC Name |
bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C4F10NO4S2/c1-3-4-5-10-7-6-9(2)8-10;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUJCKNUTUQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F10N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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